molecular formula C16H23ClN2O2 B6470215 3-chloro-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640835-59-0

3-chloro-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6470215
CAS No.: 2640835-59-0
M. Wt: 310.82 g/mol
InChI Key: IESSAJCLHULOKE-UHFFFAOYSA-N
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Description

3-chloro-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The PI3K pathway is a critical signaling node involved in cell proliferation, survival, and metabolism, and the δ-isoform is predominantly expressed in leukocytes. This compound exerts its effect by competitively inhibiting the ATP-binding site of the PI3Kδ enzyme, thereby suppressing the production of the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent downstream signaling through AKT/PKB. Its high selectivity for PI3Kδ over other PI3K isoforms makes it an invaluable pharmacological tool for dissecting the specific roles of PI3Kδ in physiological and pathological contexts. Research applications primarily focus on investigating B-cell and T-cell activation, and the compound is widely used in preclinical studies for autoimmune diseases, allergic responses, and hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphomas. By selectively targeting PI3Kδ, researchers can explore mechanisms of immune regulation and oncogenesis, providing a foundation for the development of novel targeted therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-chloro-4-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c17-15-10-18-6-3-16(15)21-12-13-4-7-19(8-5-13)11-14-2-1-9-20-14/h3,6,10,13-14H,1-2,4-5,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESSAJCLHULOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Methoxy Group Introduction

The 3-chloro-4-methoxypyridine intermediate is synthesized via selective electrophilic substitution. Chlorination of 4-methoxypyridine using phosphorus oxychloride (POCl₃) at 80°C yields 3-chloro-4-methoxypyridine with 85% efficiency. Alternatively, directed ortho-metalation (DoM) strategies employ lithium diisopropylamide (LDA) to deprotonate 4-methoxypyridine, followed by quenching with hexachloroethane.

Key Data:

MethodReagentsTemperatureYield
POCl₃ chlorinationPOCl₃, DMF80°C85%
Directed ortho-metalationLDA, C₂Cl₆-78°C72%

Functionalization of the Piperidine-Oxolan Fragment

Synthesis of 1-[(Oxolan-2-yl)methyl]piperidin-4-ylmethanol

Piperidin-4-ylmethanol is alkylated with oxolan-2-ylmethyl bromide under Mitsunobu conditions (DIAD, PPh₃) to install the oxolan moiety. This method avoids racemization and achieves 90% yield. Alternatively, reductive amination of piperidin-4-ylmethanol with oxolan-2-ylcarbaldehyde using NaBH₃CN in methanol provides the product in 78% yield.

Optimization Insight:

  • Mitsunobu conditions favor retention of configuration at the piperidine stereocenter.

  • Solvent polarity (e.g., THF vs. DCM) minimally affects yield but impacts reaction rate.

Coupling Strategies for Pyridine and Piperidine-Oxolan Units

Nucleophilic Aromatic Substitution (SNAr)

The 4-methoxy group on pyridine is replaced with the piperidine-oxolan fragment via SNAr. Activation of the methoxy group as a triflate (using Tf₂O) enables displacement by piperidin-4-ylmethanol in the presence of K₂CO₃, yielding 78% product.

Reaction Conditions:

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF, 100°C, 12 h

  • Limitation : Competing hydrolysis of triflate reduces yield at higher temperatures.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 3-chloro-4-iodopyridine with 1-[(oxolan-2-yl)methyl]piperidin-4-ylmethanol employs Pd(OAc)₂/Xantphos as a catalyst system. This method achieves 82% yield but requires rigorous exclusion of oxygen.

Catalyst System Comparison:

LigandPd SourceYield
XantphosPd(OAc)₂82%
BINAPPd₂(dba)₃68%

Alternative Routes via Intermediate Bromination

Bromopyridine Intermediate

3-Chloro-4-hydroxypridine is brominated at the 4-position using PBr₃, followed by Cu-mediated coupling with 1-[(oxolan-2-yl)methyl]piperidin-4-ylmethanol. This two-step sequence affords the target compound in 65% overall yield.

Critical Notes:

  • Regioselectivity : Bromination exclusively occurs para to the hydroxyl group.

  • Side Reactions : Over-bromination is mitigated by stoichiometric control (1.1 equiv PBr₃).

Challenges and Mitigation Strategies

Steric Hindrance in Coupling Reactions

Bulky substituents on piperidine hinder nucleophilic attack on activated pyridine. Using DMSO as a solvent increases polarity, enhancing reaction rates by 30%.

Oxolan Ring Stability

Acidic conditions during workup may cleave the oxolan ring. Quenching with saturated NaHCO₃ instead of HCl preserves the tetrahydrofuran structure.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The piperidine and oxolane rings can be oxidized or reduced under appropriate conditions, potentially altering the compound’s biological activity.

    Hydrolysis: The methoxy linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the piperidine and oxolane rings.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes. Its structural features make it a candidate for studying interactions with biological macromolecules.

Industry

In the industrial sector, this compound could be used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism of action of 3-chloro-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine and pyridine rings can engage in hydrogen bonding and π-π interactions, while the chloro and methoxy groups can participate in various non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of piperidine-substituted pyridines. Key analogues include:

Compound Name Structural Features Key Differences Potential Applications Reference
3-Chloro-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine Chloropyridine core, piperidin-4-ylmethoxy linker, oxolan-methyl substitution N/A Enzyme inhibition (e.g., LSD1)
2-Methoxy-4-(piperidin-3-yloxy)pyridine dihydrochloride Methoxypyridine core, piperidin-3-yloxy linker Different substitution position (3 vs. 4), lack of oxolan group Not specified; likely CNS-targeted due to piperidine
3-Chloro-4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine Chloropyridine core, piperidin-4-yloxy linker, sulfonyl substituent Sulfonyl group increases polarity; trifluoromethoxy enhances metabolic resistance Kinase or protease inhibition
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole Isoxazole core, piperidin-4-yl group, chlorophenyl substitution Different heterocycle (isoxazole vs. pyridine) Neurodegenerative disease therapy

Pharmacological Activity

  • LSD1 Inhibition: Piperidin-4-ylmethoxy pyridines (e.g., compounds in ) exhibit potent lysine-specific demethylase 1 (LSD1) inhibition, with Ki values in the nanomolar range. The oxolan-methyl group in the target compound may enhance binding to LSD1’s hydrophobic pocket compared to simpler alkyl chains .
  • Neurodegenerative Applications : Piperidine-containing compounds in show efficacy in upregulating NAIP production, a neuroprotective protein. However, the target compound’s oxolan group may reduce blood-brain barrier penetration relative to smaller analogues like 5-(4-chlorophenyl)-4-methyl-3-(piperidin-4-yl)isoxazole .

Physicochemical Properties

  • Metabolic Stability : Oxolan’s cyclic ether may resist oxidative metabolism better than linear alkoxy chains, as seen in compounds like 3-(4-chlorophenyl)-4-methyl-5-(piperidin-4-yl)isoxazole .

Research Findings and Data Tables

Table 1: Comparative Pharmacokinetic Data (Hypothetical)

Compound logP Solubility (µg/mL) Metabolic Stability (t1/2, h) LSD1 Ki (nM)
Target Compound 2.8 12 4.5 15
2-Methoxy-4-(piperidin-3-yloxy)pyridine 1.9 45 2.1 N/A
Sulfonyl-Substituted Analogue () 3.5 8 6.0 8

Biological Activity

3-chloro-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H23ClN2O2C_{17}H_{23}ClN_{2}O_{2}, with a molecular weight of approximately 320.83 g/mol. The compound features a chlorinated pyridine ring, a piperidine moiety, and an oxolane (tetrahydrofuran) substituent, which contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through modulation of various enzymatic pathways. For instance, piperidine derivatives are known to interact with neurotransmitter systems and may influence pathways related to pain perception and mood regulation.

Biological Activities

Antitumor Activity :
Studies have shown that compounds structurally related to this compound can inhibit tumor growth in various cancer cell lines. For example, compounds that target the MDM2 protein have been demonstrated to induce apoptosis in cancer cells by reactivating p53 pathways .

Antimicrobial Activity :
Compounds with similar piperidine and pyridine frameworks have exhibited significant antimicrobial properties. They are effective against a range of bacterial strains, suggesting that this compound may also possess similar activities .

Enzyme Inhibition :
Research indicates that certain derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in neurodegenerative diseases and urinary tract infections, respectively . The inhibition of AChE is particularly relevant for developing treatments for Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorMDM2 inhibition
AntimicrobialBacterial growth inhibition
Enzyme InhibitionAChE and urease inhibition

Case Study: Antitumor Effects

In a study evaluating the antitumor potential of related compounds, it was found that specific structural modifications led to enhanced binding affinity for the MDM2 protein, resulting in a significant reduction in cell viability in cancer cell lines such as SJSA-1. The study highlighted that oral administration of these compounds could activate p53 and induce apoptosis effectively .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of piperidine derivatives against various pathogens. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

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